molecular formula C8H13NO2 B2858621 Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2287249-60-7

Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B2858621
CAS No.: 2287249-60-7
M. Wt: 155.197
InChI Key: CCNWXAPXSPNKKV-LYFYHCNISA-N
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Description

Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound that features a unique structural motif. This compound belongs to the class of azabicyclo compounds, which are known for their rigidity and potential bioactivity. The bicyclic structure imparts significant strain, making it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry, where a crossed [2+2]-cycloaddition of 1,5-dienes is performed under blue LED irradiation at 450 nm using an iridium photoredox catalyst (Ir[dF(CF3)ppy]2(dtbpy))PF6 in dichloromethane . This method yields the desired bicyclic scaffold in good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. the use of specialized equipment and conditions, such as blue LED irradiation and specific catalysts, can pose challenges for large-scale production. Optimization of reaction conditions and the development of continuous flow processes could enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of lactones or lactams.

    Reduction: Ring-opened products or reduced bicyclic structures.

    Substitution: Functionalized bicyclic compounds with various substituents.

Scientific Research Applications

Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure can mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific functional groups and modifications present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWXAPXSPNKKV-LYFYHCNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2C[C@@H]1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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